molecular formula C16H8Br3NO3 B12131144 6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12131144
M. Wt: 502.0 g/mol
InChI Key: YPTJNQPOTJAVDM-UHFFFAOYSA-N
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Description

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by the introduction of a carboxamide group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of de-brominated or partially brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of de-brominated or partially brominated compounds.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
  • N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-bromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of multiple bromine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of bromine atoms and the carboxamide group contribute to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C16H8Br3NO3

Molecular Weight

502.0 g/mol

IUPAC Name

6,8-dibromo-N-(4-bromophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H8Br3NO3/c17-9-1-3-11(4-2-9)20-15(21)12-6-8-5-10(18)7-13(19)14(8)23-16(12)22/h1-7H,(H,20,21)

InChI Key

YPTJNQPOTJAVDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Br

Origin of Product

United States

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